molecular formula C14H22O2 B1336725 cis-3-Hexenyl 2-octynoate CAS No. 68698-58-8

cis-3-Hexenyl 2-octynoate

Cat. No.: B1336725
CAS No.: 68698-58-8
M. Wt: 222.32 g/mol
InChI Key: ANJQMBWSXVCLTG-VURMDHGXSA-N
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Description

cis-3-Hexenyl 2-octynoate: is an organic compound with the molecular formula C14H22O2. It is an ester formed from the reaction of cis-3-hexenol and 2-octynoic acid. This compound is known for its distinct odor and is often used in the fragrance industry. Its structure consists of a hexenyl group attached to an octynoate moiety, which contributes to its unique chemical properties .

Scientific Research Applications

cis-3-Hexenyl 2-octynoate has several applications in scientific research:

Safety and Hazards

The safety data sheet for a related compound, “cis-3-hexenyl acetate”, indicates that prolonged inhalation of high concentrations may damage the respiratory system . It may cause gastrointestinal symptoms, including upset stomach . Prolonged contact may cause dryness of the skin and temporary eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-Hexenyl 2-octynoate typically involves the esterification of cis-3-hexenol with 2-octynoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and efficient separation techniques, such as distillation or crystallization, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: cis-3-Hexenyl 2-octynoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of cis-3-Hexenyl 2-octynoate involves its interaction with olfactory receptors in the nasal cavity. The ester group is hydrolyzed by enzymes, releasing the hexenyl and octynoate moieties, which then interact with specific receptors to produce a sensory response. This interaction is mediated by the binding of the compound to G-protein coupled receptors (GPCRs), leading to signal transduction pathways that result in the perception of odor .

Comparison with Similar Compounds

  • cis-3-Hexenyl acetate
  • cis-3-Hexenyl formate
  • cis-3-Hexenyl propionate
  • cis-3-Hexenyl butyrate

Comparison: cis-3-Hexenyl 2-octynoate is unique due to the presence of the octynoate moiety, which imparts distinct chemical properties and odor characteristics. Compared to other similar compounds, it has a higher molecular weight and different reactivity patterns, making it suitable for specific applications in the fragrance industry and scientific research .

Properties

IUPAC Name

[(Z)-hex-3-enyl] oct-2-ynoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-3-5-7-9-10-12-14(15)16-13-11-8-6-4-2/h6,8H,3-5,7,9,11,13H2,1-2H3/b8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJQMBWSXVCLTG-VURMDHGXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC(=O)OCCC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC#CC(=O)OCC/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10887485
Record name 2-Octynoic acid, (3Z)-3-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68698-58-8
Record name (3Z)-3-Hexen-1-yl 2-octynoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68698-58-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Octynoic acid, (3Z)-3-hexen-1-yl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Octynoic acid, (3Z)-3-hexen-1-yl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10887485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-3-hexenyl oct-2-ynoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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